11alpha-carba-9alpha,11beta-thia-Txa2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: STA2 can be synthesized through a series of organic reactions involving the formation of a bicyclic structure with a thiol group. The synthesis typically involves the following steps:
- Formation of the bicyclic core structure.
- Introduction of the thiol group.
- Functionalization of the side chains to achieve the desired chemical properties.
Industrial Production Methods: Industrial production of STA2 involves large-scale organic synthesis techniques, often utilizing automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may include:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, pressure, and pH.
- Purification steps including crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: STA2 undergoes various chemical reactions, including:
Oxidation: STA2 can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert STA2 to its corresponding thiol derivatives.
Substitution: STA2 can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
STA2 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study ligand-receptor interactions and to develop new synthetic methodologies.
Biology: Employed in studies of cellular signaling pathways involving thromboxane receptors.
Medicine: Investigated for its potential therapeutic effects in conditions related to platelet aggregation and vascular function.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
STA2 exerts its effects by binding to thromboxane receptors, specifically the TP receptor. This binding activates intracellular signaling pathways that lead to various physiological responses such as platelet aggregation and vasoconstriction. The molecular targets include G-protein coupled receptors and downstream signaling molecules like phospholipase C and protein kinase C .
Comparison with Similar Compounds
Thromboxane A2 (TXA2): A naturally occurring compound with similar receptor binding properties.
U46619: A synthetic analog of thromboxane A2 with similar biological activity.
Comparison:
Uniqueness: STA2 is unique in its structural modifications, which provide enhanced stability and selectivity for thromboxane receptors compared to natural thromboxane A2.
Properties
Molecular Formula |
C21H34O3S |
---|---|
Molecular Weight |
366.6 g/mol |
IUPAC Name |
(Z)-7-[(1S,2R,3R,5S)-3-[(E,3R)-3-hydroxyoct-1-enyl]-6-thiabicyclo[3.1.1]heptan-2-yl]hept-5-enoic acid |
InChI |
InChI=1S/C21H34O3S/c1-2-3-6-9-17(22)13-12-16-14-18-15-20(25-18)19(16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16-,17+,18-,19+,20-/m0/s1 |
InChI Key |
OVGWMUWIRHGGJP-WVDJAODQSA-N |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@H]1C[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)S2)O |
Canonical SMILES |
CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)S2)O |
Synonyms |
9,11-epithio-11,12-methano-TxA2 9,11-epithio-11,12-methanothromboxane A2 ONO 11113 ONO-11113 STA 2 STA-2 STA2 STxA2 |
Origin of Product |
United States |
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